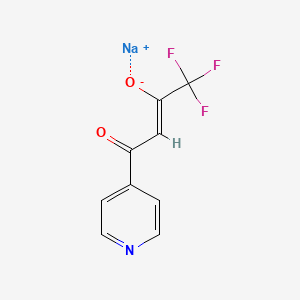

sodium 1,1,1-trifluoro-4-oxo-4-(pyridin-4-yl)but-2-en-2-olate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium 1,1,1-trifluoro-4-oxo-4-(pyridin-4-yl)but-2-en-2-olate is a chemical compound with the CAS number 1011440-88-2 . Its molecular formula is C9H5F3NNaO2 and it has a molecular weight of 239.13 .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its boiling point or specific heat capacity, are not specified in the available resources .Applications De Recherche Scientifique

Medicinal Chemistry: Pyrrolidine Derivatives

The compound’s pyridinyl moiety can be utilized to synthesize pyrrolidine derivatives, which are prominent in drug discovery. These derivatives are explored for their potential in treating human diseases due to their ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds with target selectivity characterized by the pyrrolidine ring and its derivatives .

Antibacterial Agents: Structure-Activity Relationship (SAR)

Sodium 1,1,1-trifluoro-4-oxo-4-(pyridin-4-yl)but-2-en-2-olate can be a precursor for developing antibacterial agents. SAR investigation has shown that the N′-substituents in related compounds significantly influence antibacterial activity, suggesting that modifications of the compound could lead to potent antibacterial agents .

Bioactive Molecule Synthesis

This compound’s structure allows for the introduction of heteroatomic fragments, which are crucial for modifying physicochemical parameters to achieve optimal ADME/Tox results for drug candidates. The non-planarity of the pyrrolidine ring, a potential derivative, contributes to increased three-dimensional coverage, enhancing the biological profile of drug candidates .

Enantioselective Protein Binding

The stereogenicity of carbons in the pyrrolidine ring, derived from sodium 1,1,1-trifluoro-4-oxo-4-(pyridin-4-yl)but-2-en-2-olate, can lead to different biological profiles of drug candidates. This is due to the varying binding modes to enantioselective proteins, which is a critical factor in drug design .

Pharmaceutical Testing

As a high-quality reference standard, sodium 1,1,1-trifluoro-4-oxo-4-(pyridin-4-yl)but-2-en-2-olate is used in pharmaceutical testing to ensure accurate results. Its stability and reactivity make it suitable for various analytical procedures in pharmaceutical research .

Chemical Synthesis: Ring Construction

The compound serves as a starting material for ring construction in chemical synthesis. Different cyclic or acyclic precursors can be used to synthesize novel compounds with potential therapeutic applications .

Chemical Synthesis: Functionalization

Functionalization of preformed pyrrolidine rings, which can be derived from the compound, is another significant application. This includes the synthesis of proline derivatives, which are valuable in medicinal chemistry for their biological activities .

Drug Design: Stereoselectivity

The compound’s potential derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, can be used in drug design. The different stereoisomers and spatial orientation of substituents derived from the compound can result in varied biological activities, which is essential for developing enantioselective drugs .

Propriétés

IUPAC Name |

sodium;(Z)-1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-olate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2.Na/c10-9(11,12)8(15)5-7(14)6-1-3-13-4-2-6;/h1-5,15H;/q;+1/p-1/b8-5-; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZXDTOCOADZSE-HGKIGUAWSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)C=C(C(F)(F)F)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1C(=O)/C=C(/C(F)(F)F)\[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3NNaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 1,1,1-trifluoro-4-oxo-4-(pyridin-4-yl)but-2-en-2-olate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-{2-[2-(pyrrolidin-1-yl)phenyl]ethyl}carbamate](/img/structure/B6143420.png)

![N-[(4-fluorophenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B6143422.png)

![4-[(2-methyl-5-nitrobenzenesulfonyl)oxy]benzoic acid](/img/structure/B6143449.png)

![2-{[2-oxo-3-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propyl]sulfanyl}benzoic acid](/img/structure/B6143454.png)

![4-[5-methyl-2-(propan-2-yl)phenoxymethyl]benzohydrazide](/img/structure/B6143485.png)

![4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B6143486.png)